molecular formula C10H16BrNO B14389699 4-(3-Aminobutyl)phenol;hydrobromide CAS No. 90060-08-5

4-(3-Aminobutyl)phenol;hydrobromide

Cat. No.: B14389699
CAS No.: 90060-08-5
M. Wt: 246.14 g/mol
InChI Key: KGSBWTHQNOOZPS-UHFFFAOYSA-N
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Description

4-(3-Aminobutyl)phenol;hydrobromide is an organic compound that features a phenolic group attached to a butyl chain with an amino group. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminobutyl)phenol;hydrobromide typically involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. One common method is the reaction of 4-bromophenol with 3-aminobutylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminobutyl)phenol;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Substituted phenols and amines.

Mechanism of Action

The mechanism of action of 4-(3-Aminobutyl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

90060-08-5

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 g/mol

IUPAC Name

4-(3-aminobutyl)phenol;hydrobromide

InChI

InChI=1S/C10H15NO.BrH/c1-8(11)2-3-9-4-6-10(12)7-5-9;/h4-8,12H,2-3,11H2,1H3;1H

InChI Key

KGSBWTHQNOOZPS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N.Br

Origin of Product

United States

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